![molecular formula C15H17N3O9S3 B3182431 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 663599-00-6](/img/structure/B3182431.png)
1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Overview
Description
Scientific Research Applications
Enzymatic Pollutant Degradation
Redox mediators, substances that can facilitate the transfer of electrons between the enzyme and the pollutant, enhance the degradation efficiency of recalcitrant pollutants in wastewater. This process involves a variety of enzymes, such as laccases and peroxidases, which, in the presence of redox mediators, can significantly improve the treatment of pollutants. While the specific chemical is not mentioned, this research demonstrates the utility of redox mediators in environmental applications, suggesting potential areas of application for similar compounds (Husain & Husain, 2007).
Environmental Remediation
Studies on sulfamic acid, which shares a functional group (sulfonic acid) with the compound of interest, highlight its use as an environmentally friendly alternative for industrial cleaning and corrosion inhibition. This research underscores the importance of sulfonic acid derivatives in reducing environmental impact and toxicity in industrial applications (Verma & Quraishi, 2022).
Organosulfur Compound Degradation
Sulfonate reduction by sulfate-reducing bacteria indicates a significant role in the sulfur cycle, showcasing how certain bacteria utilize sulfonic acids as electron acceptors for anaerobic respiration. This process highlights the environmental relevance of sulfonic acids and their derivatives, potentially including the compound , in biogeochemical cycles (Lie, Leadbetter, & Leadbetter, 1998).
Mechanism of Action
Target of Action
The compound, 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a bifunctional linker used in the development of antibody-drug conjugates (ADCs) . ADCs are designed to target specific receptors and enzymes involved in the progression of certain disorders .
Mode of Action
The compound acts as a linker molecule, connecting the antibody to the drug molecule in ADCs . The antibody guides the ADC to the target cells, where the drug is released to exert its therapeutic effect .
Biochemical Pathways
The drug could affect various pathways, depending on its mechanism of action .
Pharmacokinetics
As part of an adc, the compound’s pharmacokinetics would be influenced by factors such as the properties of the antibody and drug molecule, as well as the characteristics of the target cells .
Result of Action
The result of the compound’s action would depend on the specific drug molecule attached to the ADC. The drug could have various molecular and cellular effects, depending on its mechanism of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the stability of the ADC and the release of the drug molecule . Additionally, the biological environment within the target cells can influence the efficacy of the drug .
properties
IUPAC Name |
1-[4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O9S3/c1-15(2,29-28-11-4-3-9(8-16-11)18(22)23)6-5-13(20)27-17-12(19)7-10(14(17)21)30(24,25)26/h3-4,8,10H,5-7H2,1-2H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNRGROVFWZJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O9S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129689 | |
Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
663599-00-6 | |
Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=663599-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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